ALR2 Inhibitory Potency Deficit vs. Epalrestat: Class-Level SAR Evidence from 5-Arylidene-2-Thioxo-4-Thiazolidinones
Maccari et al. (2011) evaluated a panel of 5-arylidene-2-thioxo-4-thiazolidinones and established a clear N-substitution-dependent potency hierarchy: N-unsubstituted analogues achieve ALR2 IC₅₀ values in the low micromolar range, while N-3 acetic acid-substituted analogues attain submicromolar IC₅₀ values very similar to epalrestat [1]. Epalrestat itself exhibits IC₅₀ values of 10 nM (rat lens ALR2) and 26 nM (human placenta ALR2) [2]. Although the exact IC₅₀ of the target N-unsubstituted compound was not reported as a discrete value in the 2011 study, the authors explicitly state that the most potent N-unsubstituted compounds in the series exhibited IC₅₀ values in the low micromolar range (≥100-fold weaker than epalrestat), with two N-unsubstituted analogues surpassing sorbinil but none approaching epalrestat-level submicromolar potency [1]. This establishes a >100-fold potency gap between N-unsubstituted and N-carboxymethyl-substituted congeners.
| Evidence Dimension | ALR2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Low micromolar range (exact value not discretely reported for this specific compound; inferred from N-unsubstituted analogue class) [1] |
| Comparator Or Baseline | Epalrestat (N-carboxymethyl analog): IC₅₀ = 10 nM (rat lens) and 26 nM (human placenta) [2]; N-3 acetic acid analogues: submicromolar IC₅₀, similar to epalrestat [1] |
| Quantified Difference | ≥100-fold potency deficit (low µM vs. low nM) [1][2] |
| Conditions | In vitro ALR2 inhibition assay; bovine lens enzyme; NADPH oxidation monitored spectrophotometrically [1] |
Why This Matters
For procurement decisions, this means the N-unsubstituted compound cannot substitute for epalrestat in any assay requiring low-nanomolar ALR2 engagement; its utility lies in serving as a low-potency control, a synthetic precursor for N-functionalized derivatives, or an analytical reference standard.
- [1] Maccari R, Del Corso A, Giglio M, Moschini R, Mura U, Ottanà R. In vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones active as aldose reductase inhibitors. Bioorg Med Chem Lett. 2011;21(1):200-203. View Source
- [2] Terashima H, Hama K, Yamamoto R, et al. Effects of a new aldose reductase inhibitor on various tissues in vitro. J Pharmacol Exp Ther. 1984;229(1):226-230. (IC₅₀ = 1.0×10⁻⁸ M rat lens; 2.6×10⁻⁸ M human placenta.) View Source
